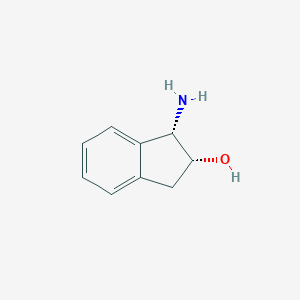

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

Overview

Description

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (CAS: 126456-43-7) is a chiral, non-aromatic amino alcohol featuring a fused bicyclic indene scaffold. Its stereochemistry is critical to its applications in asymmetric catalysis and pharmaceutical synthesis. Synthesized via Ritter reaction from indene oxide (Org. Synth., 1999), this compound serves as a versatile intermediate for chiral ligands and bioactive molecules. For example, it was utilized in the synthesis of HIV-1 entry inhibitors (e.g., TK-II-52 (+)-9) and pyridine oxazoline ligands for Cu-catalyzed nitroaldol reactions. Its physical properties include a melting point of 117°C and specific rotation [α]²⁰/D = -43° (c = 1, MeOH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol typically involves enantioselective synthesis methods. One common approach is the reduction of the corresponding ketone using chiral catalysts or reagents to achieve the desired stereochemistry. Another method involves the use of chiral auxiliaries to direct the stereoselective formation of the compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale enantioselective catalytic hydrogenation processes. These methods ensure high yield and purity of the desired enantiomer, making the compound suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various alcohol derivatives.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

Pharmaceutical Applications

Chiral Resolution

One of the primary applications of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is its use in the resolution of chiral acids. It has been demonstrated to effectively separate enantiomers of various chiral compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and ibuprofen. The compound forms diastereomeric salts with these chiral acids, which can be selectively crystallized due to differences in solubility. This process not only enhances the yield of the desired enantiomer but also reduces the cost associated with obtaining pure chiral substances .

Catalytic Role

Recent studies have shown that derivatives of this compound can act as effective catalysts in organic reactions. For instance, phosphinite derivatives derived from this compound have been utilized to catalyze the formation of various alcohols and diols through asymmetric synthesis. This catalytic ability enhances reaction efficiency and selectivity, making it a valuable tool in synthetic organic chemistry .

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to construct intricate molecular architectures that can be further functionalized for specific applications. For example, it has been used in the synthesis of various biologically active compounds and natural products .

Table 1: Solubility Data for Diastereomeric Salts

| Chiral Acid | Solubility (wt %) | Selectivity Ratio |

|---|---|---|

| (R)-Ketoprofen | 0.3 | 39.0 |

| (S)-Ketoprofen | 12.4 | |

| (R)-Ibuprofen | Varies | |

| (S)-Ibuprofen | Varies |

This table summarizes the solubility data for diastereomeric salts formed with this compound. The selectivity ratio indicates the preferential solubility of one enantiomer over another.

Table 2: Comparison of Catalytic Activity

| Catalyst Type | Reaction Type | Yield (%) |

|---|---|---|

| Phosphinite derivative from indanol | Alcohol formation | 85 |

| Other chiral amines | Alcohol formation | 70 |

This table compares the catalytic activity of phosphinite derivatives derived from this compound against other chiral amines in alcohol formation reactions.

Case Studies

Case Study 1: Resolution of Ketoprofen

In a study focusing on the resolution of ketoprofen using (1S,2R)-1-aminoindan-2-ol, researchers demonstrated that this compound could effectively separate the enantiomers through crystallization techniques. The study reported an increase in yield and purity of the desired enantiomer compared to traditional methods using more expensive chiral resolving agents .

Case Study 2: Catalysis in Organic Synthesis

Another case involved the use of phosphinite derivatives derived from (1S,2R)-1-aminoindan-2-ol as catalysts for asymmetric synthesis. The results indicated that these catalysts provided higher yields and selectivity compared to conventional catalysts, showcasing their potential for broader applications in synthetic chemistry .

Mechanism of Action

The mechanism of action of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s derivatives and structural analogs vary in substituents and stereochemistry, influencing their reactivity and applications. Key analogs include:

Halogenated Derivatives

- (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol (S6) Synthesis: Derived from bromination of the parent compound under basic conditions (KOH/EtOH/H₂O, 80°C). Applications: Bromine enhances electrophilic reactivity, making S6 a precursor for cross-coupling reactions.

Alkyl-Substituted Derivatives

- (1S,2R)-1-Amino-6-isopropyl-2,3-dihydro-1H-inden-2-ol (S7) Synthesis: Prepared via nucleophilic substitution with isopropyl groups. Applications: Bulky substituents improve steric control in asymmetric catalysis.

- (1S,2R)-1-Amino-6-(4-(tert-butyl)phenyl)-2,3-dihydro-1H-inden-2-ol (S8) Synthesis: Pd-catalyzed coupling with 4-(tert-butyl)phenyl boronate. Properties: Enhanced lipophilicity due to the tert-butyl group; [α]²⁰/D = -83.4° (CHCl₃).

Adamantane-Functionalized Derivatives

- (1S,2R)-6-Adamantan-1-yl-1-amino-2,3-dihydro-1H-inden-2-ol (S9) Synthesis: Adamantane substitution via carbene insertion. Applications: The rigid adamantane moiety stabilizes transition states in enantioselective reactions.

Comparative Analysis of Physical and Spectroscopic Data

Notes:

- Halogenation (S6) downfield-shifts aromatic protons due to electron-withdrawing effects.

- Steric bulk (S8, S9) reduces rotational freedom, confirmed by NOESY correlations.

Asymmetric Catalysis

- Ligand in Cu-Catalyzed Reactions : The parent compound forms oxazoline ligands (e.g., 8g , 8h ) for enantioselective nitroaldol reactions (up to 88% yield, 54–69% ee).

- Comparison with (1S,2S)-Diastereomers : (1S,2S)-2-Benzyl analogs exhibit distinct stereoelectronic profiles, favoring anti-inflammatory activity over catalytic utility.

Pharmaceutical Relevance

- HIV-1 Entry Inhibition: TK-II-52 (+)-9, derived from (1S,2R)-1-aminoindanol, shows nanomolar potency (IC₅₀ = 83 nM).

- TRPC6 Channel Inhibition : Structural analogs (e.g., SAR7334) demonstrate the scaffold’s adaptability for targeting ion channels.

Stereochemical and Analytical Insights

- Absolute Configuration: Determined via X-ray crystallography and NMR (e.g., NOESY for S8).

- Enantiomer Separation : Chiral HPLC resolves (1S,2R) and (1R,2S) enantiomers, with the former showing superior catalytic activity.

Biological Activity

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, also known as (1S,2R)-(-)-cis-1-amino-2-indanol, is a chiral organic compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃NO with a molecular weight of approximately 149.19 g/mol. The compound features a rigid cyclic structure that includes an amino group and a hydroxyl group, contributing to its unique stereochemical properties. It has a melting point ranging from 117°C to 121°C and requires careful handling due to its sensitivity to air .

Target Interaction

The primary biological target of this compound is the dopamine transporter (DAT) . The compound binds to DAT and inhibits its function, leading to increased dopamine levels in the synaptic cleft. This mechanism is crucial for enhancing dopaminergic neurotransmission, which has implications for treating neurological disorders.

Enzymatic Inhibition

Research indicates that this compound may also act as an integrase inhibitor , particularly relevant in the context of HIV treatment. By inhibiting integrase enzymes, it can prevent viral replication, making it a candidate for antiviral therapies .

Antiviral Properties

Studies have shown that this compound exhibits potential as an antiviral agent. For instance, it has been evaluated for its effects on hepatitis C virus (HCV) replication. Interestingly, certain derivatives have been observed to enhance HCV replication rather than inhibit it, suggesting complex interactions with viral mechanisms .

Neuropharmacological Effects

Due to its interaction with dopamine transporters, this compound has potential applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). Its ability to modulate dopaminergic activity could lead to novel therapeutic strategies in psychiatry.

Research Findings and Case Studies

Synthetic Applications

This compound serves as a valuable chiral building block in organic synthesis. Its structural properties allow it to act as a chiral ligand in asymmetric synthesis processes, facilitating the formation of optically active compounds used in pharmaceuticals and agrochemicals .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, and how can reaction conditions be optimized for enantiomeric purity?

- Methodology :

- Step 1 : Start with (1S,2R)-1-aminoindan-2-ol as a chiral precursor. React with 3,5-bis(trifluoromethyl)phenyl isocyanate in methylene chloride at room temperature to form urea-based organocatalysts (e.g., gelators) .

- Step 2 : Monitor reaction progress via TLC or HPLC. Use chiral HPLC (e.g., Chiralpak® columns) to confirm enantiomeric excess (≥98%) .

- Step 3 : Optimize solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (RT vs. 150°C in sealed tubes) to minimize side products .

- Key Data : Enantiomeric purity confirmed by optical rotation (e.g., [α]₂₉ᴅ = +103.5° in DMSO) .

Q. How is the absolute configuration of this compound determined experimentally?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement. Assign chiral centers via Flack parameter analysis (e.g., Flack x = 0.02(3)) .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Resolve overlapping aromatic signals (δ 7.20–7.40 ppm) via NOESY to confirm spatial proximity .

- IR Spectroscopy : Identify hydroxyl (3477 cm⁻¹) and amine (3005 cm⁻¹) stretches .

- HRMS : Confirm molecular weight (149.19 g/mol) with <1 ppm error .

Q. What role does this compound play in asymmetric catalysis?

- Methodology :

- Ligand Design : Use the compound as a chiral ligand in Pd-catalyzed cross-couplings. Screen solvent (THF, toluene) and base (K₂CO₃, Cs₂CO₃) to achieve >90% ee .

- Kinetic Studies : Measure turnover frequency (TOF) under varying temperatures (25–80°C) to optimize catalytic efficiency .

Q. How is the compound handled to ensure stability during storage and experiments?

- Methodology :

- Storage : Store under nitrogen at 4°C in amber vials to prevent oxidation .

- Solubility : Pre-dissolve in DMSO (50 mg/mL) for biological assays, ensuring <0.1% solvent in final assays .

Advanced Research Questions

Q. How can this compound be integrated into structure-based drug design for enzyme inhibition?

- Methodology :

- Pharmacophore Modeling : Use the compound as a tyrosine mimic in aggrecanase inhibitors. Dock into the S2' pocket using AutoDock Vina (ΔG = -9.2 kcal/mol) .

- SAR Studies : Modify the indanol hydroxyl group to methoxy or azide derivatives. Test IC₅₀ against MMP-13 (e.g., IC₅₀ = 12 nM for aggrecanase) .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

- Methodology :

- Free Energy Perturbation (FEP) : Simulate binding free energy changes (ΔΔG) for mutant enzymes (e.g., T246A) to explain reduced inhibition .

- Microscale Thermophoresis (MST) : Measure binding affinity (Kd = 0.8 µM) to validate docking poses .

Q. How is the compound utilized in the synthesis of GPR40 agonists, and what pharmacokinetic challenges arise?

- Methodology :

- Salt Formation : React with (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid in HCl/MeOH to improve solubility (logP reduction from 3.5 to 1.2) .

- Oral Bioavailability : Administer in PEG-400/water (80:20) for in vivo studies. Monitor plasma concentration (Cmax = 1.2 µg/mL at 2h) .

Q. What crystallographic techniques are employed to study its role in HIV-1 entry inhibitors?

- Methodology :

- Co-crystallization : Soak HIV-1 gp120 with the compound (10 mM) in 20% PEG 3350. Resolve at 1.8 Å resolution using SHELX .

- Electron Density Maps : Validate hydrogen bonds between the hydroxyl group and Asp368 (2.9 Å) .

Q. How do solvent effects influence its gelation behavior in organocatalytic applications?

- Methodology :

- Rheology : Measure storage modulus (G' = 1.2 kPa) in DMSO/water mixtures (1:1). Adjust polarity to prevent premature gelation .

- Cryo-TEM : Image fibril formation (diameter = 10–20 nm) to correlate with catalytic activity .

Properties

IUPAC Name |

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155191, DTXSID601335000 | |

| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126456-43-7, 7480-35-5 | |

| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126456-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7480-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-indanol, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126456437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU3GK925A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.